Zinc octadecylbenzenesulphonate

Description

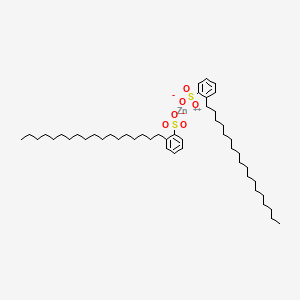

Zinc octadecylbenzenesulphonate: is a chemical compound with the molecular formula C48H82O6S2Zn . It is a zinc salt of octadecylbenzenesulphonic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances.

Properties

CAS No. |

94086-54-1 |

|---|---|

Molecular Formula |

C48H82O6S2Zn |

Molecular Weight |

884.7 g/mol |

IUPAC Name |

zinc;2-octadecylbenzenesulfonate |

InChI |

InChI=1S/2C24H42O3S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h2*18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;;+2/p-2 |

InChI Key |

YCFMFWQDRBVJCH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc octadecylbenzenesulphonate can be synthesized through the reaction of zinc oxide or zinc carbonate with octadecylbenzenesulphonic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or precipitation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide or zinc carbonate is reacted with octadecylbenzenesulphonic acid. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and efficient separation of the product.

Chemical Reactions Analysis

Types of Reactions: Zinc octadecylbenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of zinc oxide and other by-products.

Reduction: It can be reduced in the presence of reducing agents, although this is less common.

Substitution: The sulphonate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation: Zinc oxide and other oxidized organic compounds.

Reduction: Reduced forms of the organic moiety.

Substitution: New compounds with different functional groups replacing the sulphonate group.

Scientific Research Applications

Agricultural Applications

Surfactant in Pesticide Formulations

Zinc octadecylbenzenesulphonate is used as an inert ingredient in pesticide formulations. Its surfactant properties enhance the effectiveness of active ingredients by improving their spreadability and adherence to plant surfaces. The U.S. Environmental Protection Agency has recognized its use in formulations applied to crops and raw agricultural commodities, where it acts as a wetting agent to optimize pesticide efficacy .

Data Table: Surfactant Uses in Agriculture

| Application Area | Functionality | Example Products |

|---|---|---|

| Crop Protection | Enhances pesticide adhesion | Insecticides, fungicides |

| Post-Harvest Treatment | Reduces surface tension for better coverage | Sanitizers for fruits/vegetables |

| Soil Treatment | Improves water retention and nutrient absorption | Soil conditioners |

Pharmaceutical Applications

Role in Drug Formulations

In the pharmaceutical industry, this compound is explored for its potential as a drug delivery agent. Its surfactant properties can facilitate the solubilization of poorly soluble drugs, enhancing their bioavailability. Research indicates that incorporating this compound into formulations can improve the therapeutic efficacy of certain medications .

Case Study: Zinc in COVID-19 Management

A study investigated the role of zinc supplementation in managing COVID-19 symptoms. While not directly related to this compound, it highlights the importance of zinc compounds in health applications. Participants receiving zinc showed significantly lower rates of symptomatic infection compared to controls, suggesting a protective role that could extend to formulations involving this compound .

Material Science Applications

Corrosion Inhibition

this compound has been studied for its anti-corrosive properties in various coatings. When incorporated into protective films, it can enhance the durability of metal substrates against corrosive environments. This application is particularly relevant in industries such as automotive and construction, where material integrity is crucial .

Data Table: Corrosion Resistance Applications

| Material Type | Application Area | Benefits |

|---|---|---|

| Metal Coatings | Automotive | Increased lifespan |

| Construction Materials | Infrastructure | Enhanced durability |

| Electronics | Circuit Boards | Protection against oxidation |

Environmental Impact and Safety

The environmental safety of this compound has been evaluated through risk assessments conducted by regulatory agencies. These assessments conclude that when used appropriately, this compound poses minimal risk to human health and the environment, particularly when used as an inert ingredient in agricultural applications .

Mechanism of Action

The mechanism of action of zinc octadecylbenzenesulphonate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between different phases (e.g., oil and water), thereby stabilizing emulsions and dispersions. This action is facilitated by the long hydrophobic tail of the octadecyl group and the hydrophilic sulphonate head, which interact with different substances to enhance solubility and stability.

Comparison with Similar Compounds

Zinc stearate: Another zinc salt with surfactant properties, commonly used as a lubricant and release agent.

Zinc laurate: Similar in structure and function, used in cosmetics and personal care products.

Zinc dodecylbenzenesulphonate: A shorter-chain analogue with similar surfactant properties.

Uniqueness: Zinc octadecylbenzenesulphonate is unique due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogues. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.

Biological Activity

Zinc octadecylbenzenesulphonate (ZOBS) is a compound belonging to the class of alkylbenzene sulfonates, which are known for their surfactant properties. This article reviews the biological activity of ZOBS, focusing on its toxicological profile, environmental impact, and potential applications in various fields.

Chemical Structure and Composition:

- Molecular Formula: C₁₈H₃₉O₃SZn

- CAS Number: 85117-56-8

- Molecular Weight: 374.10 g/mol

ZOBS is characterized by its long hydrophobic alkyl chain and a sulfonate group, which contributes to its surfactant properties. This structure allows it to interact with biological membranes and other cellular components.

Acute Toxicity

ZOBS has been evaluated for acute toxicity through various studies. It is generally classified as having low acute toxicity, with studies indicating that it does not cause significant harm upon short-term exposure. The compound's safety profile includes:

- Oral LD50 (rat): Greater than 2000 mg/kg, indicating low toxicity.

- Dermal exposure: Minimal absorption; irritation potential is low but can cause mild irritation in sensitive individuals .

Chronic Toxicity and Long-term Exposure

Long-term studies have shown that ZOBS does not accumulate in tissues and is rapidly metabolized and excreted after oral ingestion. Key findings include:

- Target Organs: Liver and kidneys are identified as primary targets for chronic exposure effects.

- NOAEL (No Observed Adverse Effect Level): Established at 50 mg/kg/day based on various studies assessing reproductive and developmental toxicity .

Genotoxicity

Research indicates that ZOBS does not exhibit genotoxic effects in both in vitro and in vivo studies. This suggests a favorable safety profile concerning genetic material integrity .

Environmental Impact

ZOBS, like other alkylbenzene sulfonates, has been studied for its environmental effects, particularly in aquatic ecosystems. Its biodegradability is a significant advantage:

- Biodegradation Rate: ZOBS degrades more readily than its branched counterparts, reducing its persistence in the environment.

- Ecotoxicity: Studies show minimal adverse effects on aquatic life at environmentally relevant concentrations .

Applications

ZOBS is primarily used as a surfactant in various applications:

- Agricultural Pesticides: Serves as an inert ingredient that enhances the efficacy of active compounds by improving their dispersion and adhesion on plant surfaces .

- Industrial Cleaning Agents: Utilized in formulations due to its emulsifying properties.

- Personal Care Products: Incorporated into formulations for its mildness and effectiveness as a cleansing agent.

Case Study 1: Agricultural Use

In a study evaluating the use of ZOBS in pesticide formulations, it was found that the compound significantly improved the efficacy of herbicides by enhancing their absorption through plant cuticles. The study reported an increase in herbicide effectiveness by up to 30% when combined with ZOBS compared to formulations without it .

Case Study 2: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted to evaluate the impact of ZOBS on non-target aquatic organisms. Results indicated that at concentrations below 10 mg/L, ZOBS did not adversely affect fish or invertebrate populations over extended exposure periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.